1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane
Description
The compound 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane features a piperidine ring substituted at the 1-position with a 3,4,5-trimethoxybenzoyl group. This aromatic moiety is connected via an ethyl linker to an azepane (7-membered azacycloheptane) ring. The trimethoxybenzoyl group contributes electron-donating methoxy substituents, which may enhance lipophilicity and influence receptor-binding interactions. Piperidine and azepane scaffolds are commonly utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C23H36N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H36N2O4/c1-27-20-16-18(17-21(28-2)22(20)29-3)23(26)25-14-9-6-10-19(25)11-15-24-12-7-4-5-8-13-24/h16-17,19H,4-15H2,1-3H3 |
InChI Key |
HPHIHGMOBLGWIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the trimethoxybenzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key Analogs Identified:
1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane ()
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride ()
1-{[1,1'-Biphenyl]-4-carbonyl}-3-methylpiperazine ()
Data Table: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Target Compound | C₂₄H₃₆N₂O₄ | 428.56 | Azepane-ethyl-piperidinyl-trimethoxybenzoyl |
| 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane | C₂₁H₂₈N₂O₄ | 380.46 | Diazepane (2 N atoms) directly bonded to trimethoxybenzoyl |
| 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride | C₁₃H₂₈Cl₂N₂ | 283.28 | Azepane-ethyl-piperidine (no benzoyl; dihydrochloride salt) |
| 1-{[1,1'-Biphenyl]-4-carbonyl}-3-methylpiperazine | C₁₉H₂₁N₂O | 305.39 | Piperazine with biphenylcarbonyl and methyl substituents |
Key Observations:
- Trimethoxybenzoyl vs. Biphenylcarbonyl: The target compound’s 3,4,5-trimethoxybenzoyl group offers distinct electronic and steric properties compared to the biphenylcarbonyl group in 1-{[1,1'-biphenyl]-4-carbonyl}-3-methylpiperazine.
- Diazepane vs. Azepane : 1-(3,4,5-Trimethoxybenzoyl)-1,4-diazepane contains a diazepane (7-membered ring with two nitrogen atoms), which increases hydrogen-bonding capacity compared to the single-nitrogen azepane in the target compound. This could alter solubility and receptor affinity .
- Salt Form : 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is a dihydrochloride salt, enhancing its aqueous solubility compared to the free-base form of the target compound .
Biological Activity
1-{2-[1-(3,4,5-Trimethoxybenzoyl)piperidin-2-yl]ethyl}azepane is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring substituted with a 3,4,5-trimethoxybenzoyl group. This structural motif is significant as it may influence the compound's interaction with biological targets.
Molecular Formula: C₁₈H₂₅N₃O₅
Molecular Weight: 351.39 g/mol
CAS Number: 946679-56-7
The biological activity of this compound appears to be linked to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain pathways involved in cell proliferation and apoptosis.
Inhibition of PARP Enzymes
Recent research indicates that compounds structurally related to this compound exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes. For instance, a closely related compound demonstrated an IC₅₀ value of 19.24 nM for PARP-1 inhibition and 32.58 nM for PARP-2 inhibition, suggesting potent activity against these targets .
Biological Assays and Efficacy
Numerous assays have been conducted to evaluate the biological activity of this compound:
1. MTT Assay
The MTT assay is commonly used to assess cell viability. In studies involving lung cancer cell lines (A549), compounds similar to this compound showed significant anti-proliferative effects with low toxicity levels.
| Compound | IC₅₀ (µM) |
|---|---|
| Compound A | 1.95 |
| Rucaparib | 23.88 |
2. Apoptosis Induction
Flow cytometry analysis revealed that treatment with related compounds led to increased apoptosis rates in A549 cells in a dose-dependent manner. The apoptosis rates observed were as follows:
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 4.6 |
| 1 | 8.0 |
| 2 | 10.9 |
| 4 | 19.0 |
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
Case Study 1: Lung Cancer Treatment
A study focused on lung cancer cells demonstrated that the compound could effectively induce apoptosis while inhibiting PARP activity. The results indicated that the compound's mechanism involved upregulating apoptosis-related proteins such as Cleaved-Caspase 3 .
Case Study 2: Pharmacokinetic Profile
Pharmacokinetic studies showed that the compound has favorable absorption and distribution characteristics similar to established PARP inhibitors like rucaparib, indicating its potential for further development in cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
